(4-Acetyl-2-fluorophenyl)boronic acid

Description

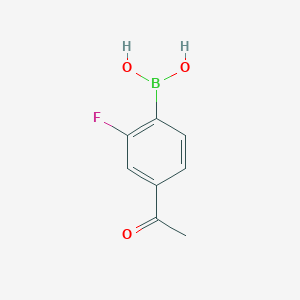

(4-Acetyl-2-fluorophenyl)boronic acid is an aromatic boronic acid derivative featuring a phenyl ring substituted with an acetyl group (-COCH₃) at the para position (C4) and a fluorine atom at the ortho position (C2), along with a boronic acid (-B(OH)₂) functional group. This compound’s structure combines electron-withdrawing (acetyl and fluorine) substituents, which influence its electronic properties, acidity (pKa), and binding affinity toward diols or biological targets. Boronic acids are widely used in organic synthesis, materials science, and medicinal chemistry due to their reversible covalent interactions with diols, amines, and other nucleophiles .

Properties

IUPAC Name |

(4-acetyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBLATKPBPNJOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (4-Acetyl-2-fluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Mode of Action

The this compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This is part of the Suzuki–Miyaura cross-coupling reaction.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst.

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared. More research is needed to fully understand the ADME (Absorption,

Biological Activity

(4-Acetyl-2-fluorophenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its biological activity.

The biological activity of this compound primarily stems from its interactions with specific enzymes and receptors. Research indicates that boronic acids can act as inhibitors for various serine hydrolases, including α/β-hydrolase domain (ABHD) enzymes. For instance, studies have shown that derivatives of boronic acids can selectively inhibit ABHD3 and ABHD4, with IC50 values indicating significant potency (IC50 = 0.1 μM for ABHD3 and 0.03 μM for ABHD4) .

Cancer Research

This compound has shown promise in cancer therapy, particularly through its role in combination therapies. It has been investigated in clinical settings for enhancing the efficacy of established chemotherapeutic agents like bortezomib in treating lymphomas and multiple myeloma . The compound's ability to modulate apoptotic pathways makes it a potential candidate for overcoming drug resistance in cancer treatments.

Case Studies

- Combination Therapy with Bortezomib :

- Inhibition Studies on ABHD Enzymes :

Data Summary

| Study Type | Target Enzyme/Pathway | IC50 (μM) | Findings |

|---|---|---|---|

| Inhibition Study | ABHD3 | 0.1 | High selectivity; potential for therapeutic use |

| Inhibition Study | ABHD4 | 0.03 | Significant potency; minimal off-target effects |

| Combination Therapy | Bortezomib + (4-Acetyl-2-FPA) | N/A | Enhanced efficacy in lymphoma treatment |

Comparison with Similar Compounds

Substituent Effects on Acidity (pKa)

The pKa of boronic acids is critical for their reactivity, especially in physiological or aqueous environments. Key comparisons include:

- 4-Fluorophenylboronic Acid : Lacks the acetyl group but shares the fluorine substituent. Fluorine’s inductive electron-withdrawing effect lowers pKa compared to unsubstituted phenylboronic acid. However, the absence of the acetyl group reduces additional electron withdrawal, leading to a higher pKa than (4-Acetyl-2-fluorophenyl)boronic acid .

- 3-Acetylphenylboronic Acid (3-AcPBA) : The acetyl group at the meta position reduces electron density less effectively than at the para position. Consequently, 3-AcPBA has a higher pKa (~8.2) compared to this compound, where para-acetyl and ortho-fluoro groups synergistically lower pKa .

- 4-Methylcarboxyphenylboronic Acid (4-MCPBA) : Contains a methyl ester group instead of acetyl. The weaker electron-withdrawing nature of the ester group results in a higher pKa (~7.8) than this compound .

Table 1: Comparison of Acidity and Substituent Effects

| Compound | Substituents | pKa (Estimated) | Key Features |

|---|---|---|---|

| This compound | 4-Acetyl, 2-Fluoro | ~6.5–7.0* | Synergistic electron withdrawal |

| 4-Fluorophenylboronic acid | 4-Fluoro | ~7.5–8.0 | Moderate acidity, no acetyl group |

| 3-AcPBA | 3-Acetyl | ~8.2 | Meta-substitution reduces electron withdrawal |

| 4-MCPBA | 4-COOCH₃ | ~7.8 | Ester group weaker than acetyl |

Selectivity in Molecular Recognition

- Borinic Acids (R₂BOH) : Diphenylborinic acid binds catechol with ~10× higher affinity than phenylboronic acid due to reduced steric hindrance . While this compound is less potent than borinic acids, its boronate form may offer reversible binding advantageous in dynamic systems.

- Triazole-Substituted Boronic Acids : Replacing phenyl with triazole in 1-amido-2-triazolylethaneboronic acid improves β-lactamase inhibition (Ki ~ nM range) . The acetyl and fluoro groups in this compound could similarly fine-tune inhibitor specificity.

Preparation Methods

Starting Material and Organometallic Formation

- The precursor is typically a 4-acetyl-2-fluorophenyl halide (e.g., bromide or iodide).

- This aryl halide undergoes halogen-metal exchange or direct reaction with magnesium to form the corresponding aryl magnesium halide (Grignard reagent).

- The reaction is conducted at low temperatures (-10°C to 0°C) to control reactivity and avoid side reactions, especially because of the sensitive acetyl group.

Reaction with Trialkyl Borate

- The aryl magnesium halide is reacted with a trialkyl borate such as trimethyl borate.

- The mole ratio of trialkyl borate to aryl magnesium halide is maintained between 1.1 and 2.0 to optimize yield and minimize by-products.

- The reaction proceeds to form an aryl boronic acid alkyl diester intermediate in solution.

Hydrolysis to Boronic Acid

- The boronic ester intermediate is hydrolyzed under acidic conditions, often using 10% aqueous sulfuric acid.

- This step converts the ester to the free boronic acid.

- The product is then isolated by standard work-up procedures such as extraction and crystallization.

Alternative Synthetic Approaches

β-Borylation of α, β-Unsaturated Carbonyl Compounds

- A more specialized approach involves copper(I)-catalyzed β-borylation of α, β-unsaturated carbonyl compounds.

- This method allows the installation of the boronic acid moiety adjacent to carbonyl functionalities, which can then be further transformed.

- Following β-borylation, subsequent steps include α-alkylation, saponification/hydrogenation, amidation, and deprotection of boronic esters.

- This approach was explored in the synthesis of boronic acid derivatives with biological activity, highlighting mild conditions and functional group tolerance.

Protection and Deprotection Strategies

- Boronic acids are often handled as boronic esters (e.g., pinacol esters) to improve stability during synthesis.

- Deprotection of pinacolyl boronic esters can be challenging; a two-step deprotection via a diethanolamine-protected intermediate has been developed.

- This method offers mild conditions, short reaction times, and compatibility with various functional groups, which is advantageous for complex molecules like this compound derivatives.

Summary Table of Preparation Methods

Research Findings and Considerations

- The Grignard-trialkyl borate route is a classical and reliable method for synthesizing this compound, with temperature control being critical to preserve the acetyl functionality.

- Copper-catalyzed β-borylation offers a modern alternative that can be integrated into multi-step syntheses involving α, β-unsaturated ketones, which aligns with the acetyl group presence.

- Protecting group strategies are essential to handle boronic acids during synthesis, with recent advances improving the ease of deprotection and functional group compatibility.

- The choice of method depends on the scale, desired purity, and downstream applications of the boronic acid.

Q & A

Q. What are the optimal synthetic routes and purification methods for (4-Acetyl-2-fluorophenyl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using halogenated precursors (e.g., 4-acetyl-2-fluorobromobenzene) with bis(pinacolato)diboron under palladium catalysis. Post-reaction purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Automated synthesis approaches, such as iterative multicomponent reactions (IMCR), can enhance efficiency for generating boronic acid derivatives . Characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structural integrity .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a key arylboronic acid partner in forming carbon-carbon bonds with aryl halides. The electron-withdrawing acetyl and fluorine substituents enhance its reactivity by increasing the electrophilicity of the boron atom, facilitating transmetallation. Reaction optimization includes using Pd(PPh) or Pd(dppf)Cl as catalysts, aqueous NaCO as a base, and toluene/ethanol solvent systems at 80–100°C. Control of moisture and oxygen is essential to prevent boronic acid oxidation .

Advanced Research Questions

Q. How can LC-MS/MS methodologies be optimized to detect trace impurities of this compound in pharmaceutical matrices?

A triple quadrupole LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode is ideal for detecting sub-ppm levels. Key steps include:

- Ionization : Negative electrospray ionization (ESI-) due to boronic acid’s acidic nature.

- MRM Transitions : Select precursor-to-product ion pairs (e.g., m/z 211 → 165 for deprotonated boronic acid).

- Sample Prep : Direct analysis without derivatization to reduce processing time.

- Validation : Adhere to ICH guidelines for linearity (1–50 ppb), LOD/LOQ (0.1–0.3 ppb), and precision (%RSD < 5%) .

Q. What experimental strategies resolve contradictions in binding affinity data for boronic acid-diol interactions?

Discrepancies often arise from kinetic vs. thermodynamic measurements or secondary interactions. To address this:

- Kinetic Profiling : Use stopped-flow fluorescence to measure binding rates (/) with sugars like D-fructose or D-glucose .

- Buffer Optimization : Adjust pH (7.4–8.5) and ionic strength to minimize non-specific interactions (e.g., with glycoproteins) .

- Competition Assays : Compare binding in the presence of structurally similar diols to isolate specific interactions .

Q. How do the acetyl and fluorine substituents influence electronic properties and reactivity?

The acetyl group (electron-withdrawing) lowers the pKa of the boronic acid, enhancing its Lewis acidity and diol-binding capacity. Fluorine’s inductive effect further stabilizes the boronate ester. Experimental validation includes:

Q. What in vitro models are appropriate for evaluating its anticancer activity?

- Cell Viability Assays : MTT or resazurin-based assays using glioblastoma (U87) or breast cancer (MCF-7) cell lines.

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for apoptosis-related proteins (e.g., caspase-3).

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the acetyl or fluorine groups to identify pharmacophores .

Q. Methodological Notes

- Data Contradictions : Cross-validate binding studies using surface plasmon resonance (SPR) for real-time interaction analysis .

- Safety : Handle with nitrile gloves under inert atmosphere (N) to prevent hydrolysis; store at 0–4°C in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.